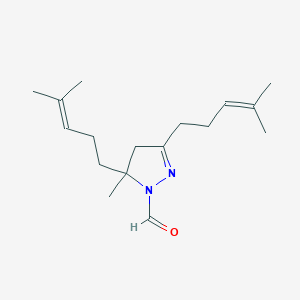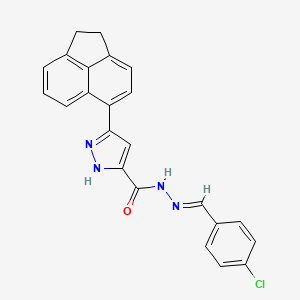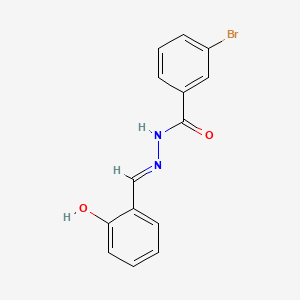
5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple methyl and pentenyl groups, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the aldehyde group: This step may involve the formylation of the pyrazole ring using reagents like Vilsmeier-Haack reagent.
Addition of methyl and pentenyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and pentenyl groups can undergo various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
Synthesis of complex molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.
Biology
Biological activity: Compounds with pyrazole rings are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Drug development: The compound’s structure may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
相似化合物的比较
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4,5-dihydro-1H-pyrazole-1-carbaldehyde: A compound with a similar core structure but lacking the additional methyl and pentenyl groups.
Uniqueness
“5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde” is unique due to its multiple substituents, which confer distinct chemical and physical properties
属性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
5-methyl-3,5-bis(4-methylpent-3-enyl)-4H-pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C17H28N2O/c1-14(2)8-6-10-16-12-17(5,19(13-20)18-16)11-7-9-15(3)4/h8-9,13H,6-7,10-12H2,1-5H3 |
InChI 键 |
XCJIPKCPRKVCIN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=NN(C(C1)(C)CCC=C(C)C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)

![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)

![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)
